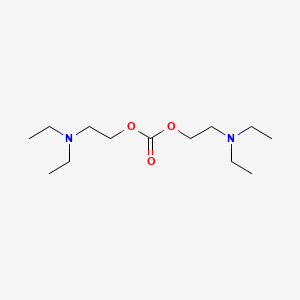
Bis(2-diethylaminoethyl) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-diethylaminoethyl) carbonate is an organic compound with the molecular formula C13H28N2O3 It is a carbonate ester that features two diethylaminoethyl groups attached to a central carbonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-diethylaminoethyl) carbonate typically involves the reaction of diethylaminoethanol with phosgene or its derivatives. The reaction proceeds under controlled conditions to ensure the formation of the desired carbonate ester. The general reaction can be represented as follows:
2(Diethylaminoethanol)+Phosgene→Bis(2-diethylaminoethyl) carbonate+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of safer phosgene substitutes, such as triphosgene or diphosgene, to minimize the hazards associated with phosgene gas. The reaction is typically carried out in a solvent such as dichloromethane, under an inert atmosphere, and at low temperatures to control the exothermic nature of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-diethylaminoethyl) carbonate can undergo various chemical reactions, including:
Nucleophilic substitution: The carbonate ester can be attacked by nucleophiles, leading to the formation of different products.
Hydrolysis: In the presence of water, this compound can hydrolyze to form diethylaminoethanol and carbon dioxide.
Transesterification: The compound can participate in transesterification reactions with other alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.
Transesterification: Catalysts such as titanium alkoxides or strong acids are often used to facilitate the reaction.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile, products can include substituted carbonates, carbamates, or thiocarbonates.
Hydrolysis: The primary products are diethylaminoethanol and carbon dioxide.
Transesterification: The products are new carbonate esters and the corresponding alcohols.
Applications De Recherche Scientifique
Bis(2-diethylaminoethyl) carbonate has several applications in scientific research:
Organic Synthesis:
Materials Science: The compound is utilized in the synthesis of polycarbonates and other polymeric materials.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of bis(2-diethylaminoethyl) carbonate involves its reactivity as a carbonate ester. The compound can act as an electrophile, with the carbonate group being susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound facilitates the formation of new carbon-oxygen bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(methyl salicyl) carbonate: Another activated carbonate used in polymer synthesis.
Diphenyl carbonate: Commonly used in the production of polycarbonates.
Ethylene carbonate: Used as a solvent and in the synthesis of polyurethanes.
Uniqueness
Bis(2-diethylaminoethyl) carbonate is unique due to its specific structure, which imparts distinct reactivity and properties. Its diethylaminoethyl groups provide steric hindrance and electronic effects that influence its behavior in chemical reactions, making it suitable for specialized applications in organic synthesis and materials science .
Propriétés
Numéro CAS |
93534-48-6 |
|---|---|
Formule moléculaire |
C13H28N2O3 |
Poids moléculaire |
260.37 g/mol |
Nom IUPAC |
bis[2-(diethylamino)ethyl] carbonate |
InChI |
InChI=1S/C13H28N2O3/c1-5-14(6-2)9-11-17-13(16)18-12-10-15(7-3)8-4/h5-12H2,1-4H3 |
Clé InChI |
XFZGERCUSZURML-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)OCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


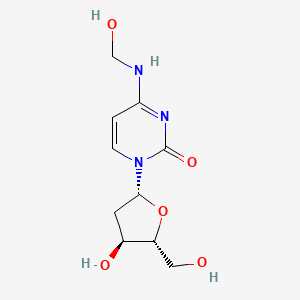
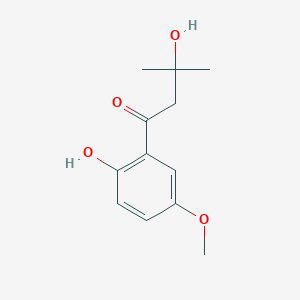
![2,2'-Methylenebis[5-(isocyanatomethyl)furan]](/img/structure/B14352940.png)
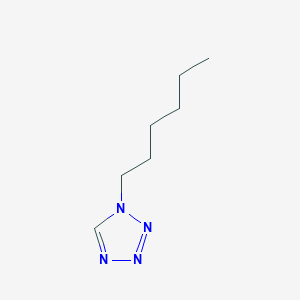
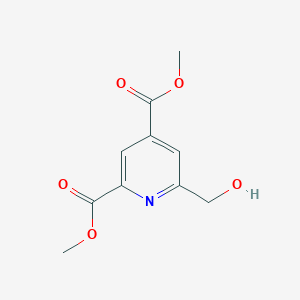
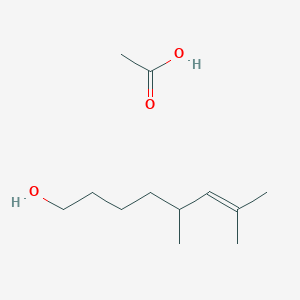
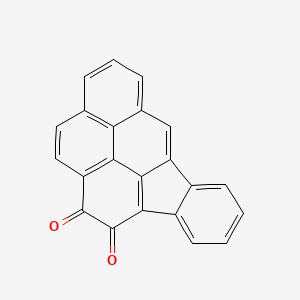
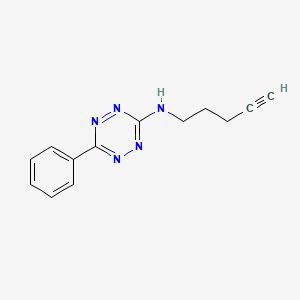
![3-Methyl-5-oxo-5-{[2-(thiophen-2-yl)ethyl]amino}pentanoic acid](/img/structure/B14352986.png)
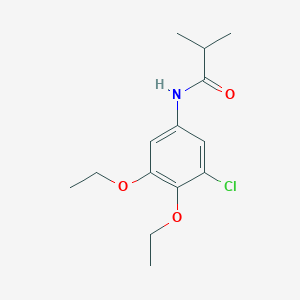
![N~1~-(6-Fluorohexyl)-N~2~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14352991.png)

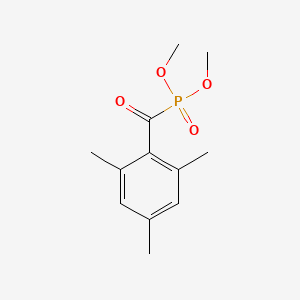
![1-[4-(Propan-2-yl)phenyl]propane-2-peroxol](/img/structure/B14353019.png)
